molecular formula C14H16N2O B15213925 N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide CAS No. 62187-95-5

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide

Cat. No.: B15213925
CAS No.: 62187-95-5
M. Wt: 228.29 g/mol
InChI Key: PWYWXUNJWDKRFD-UHFFFAOYSA-N
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Description

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzyl group attached to a nitrogen atom, which is also bonded to a 1-methyl-1H-pyrrol-3-yl group and an acetamide moiety. The presence of the pyrrole ring, a five-membered aromatic heterocycle, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    N-Benzylation: The pyrrole ring is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the N-benzylated pyrrole with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)ethylamine.

    Substitution: Formation of halogenated or nitro-substituted derivatives of the compound.

Scientific Research Applications

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylacetamide: Lacks the pyrrole ring, resulting in different chemical properties and biological activities.

    N-(1-Methyl-1H-pyrrol-3-yl)acetamide:

    N-Benzyl-N-(1H-pyrrol-3-yl)acetamide: Similar structure but without the methyl group on the pyrrole ring.

Uniqueness

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is unique due to the presence of both the benzyl and 1-methyl-1H-pyrrol-3-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62187-95-5

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-benzyl-N-(1-methylpyrrol-3-yl)acetamide

InChI

InChI=1S/C14H16N2O/c1-12(17)16(14-8-9-15(2)11-14)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3

InChI Key

PWYWXUNJWDKRFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CN(C=C2)C

Origin of Product

United States

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